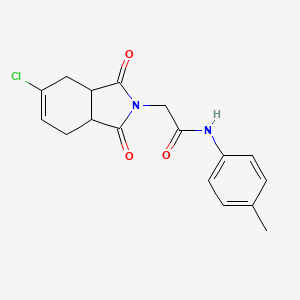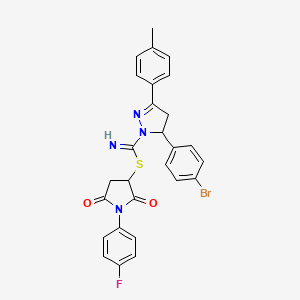
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as IQ-1S, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Since then, IQ-1S has been shown to have a range of other biological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of the pathway. This binding prevents the interaction between Dvl and the Wnt receptor complex, thereby blocking the activation of the pathway. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have other biological effects, including inhibition of the NF-κB pathway and activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects, including inhibition of the production of pro-inflammatory cytokines and chemokines. In animal models, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects, including protection against ischemic brain injury and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for use in different experimental settings. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have a high degree of selectivity for the Wnt/β-catenin pathway, which reduces the risk of off-target effects. However, one limitation of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide is that it has relatively low potency compared to other Wnt inhibitors, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway, which could have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, there is interest in exploring the potential of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, there is interest in exploring the potential of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness in the treatment of cancer.
Métodos De Síntesis
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide can be synthesized using a number of different methods, including microwave-assisted synthesis, one-pot synthesis, and solid-phase synthesis. One common method involves the reaction of 2-chloronicotinic acid with isobutylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then coupled with 4-chloroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been studied extensively in the field of cancer research, where it has shown promise as a potential therapeutic agent for a range of different cancer types. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a range of different diseases.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)15-11-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBHPJMZPALJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)

![2-[(2-hydroxybenzoyl)amino]ethyl 4-pyridinylcarbamate](/img/structure/B5102951.png)
![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)

![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)